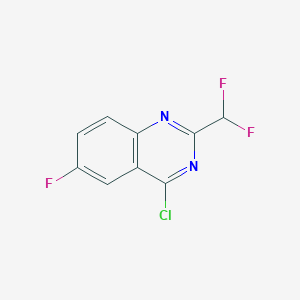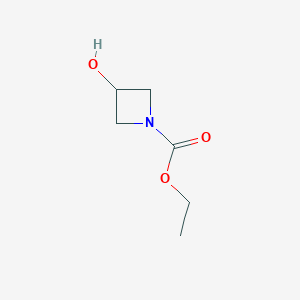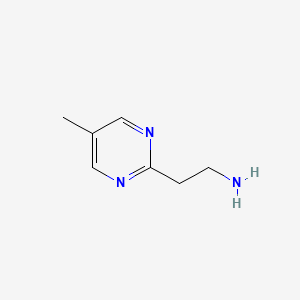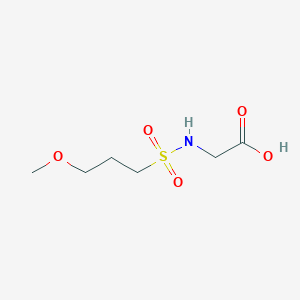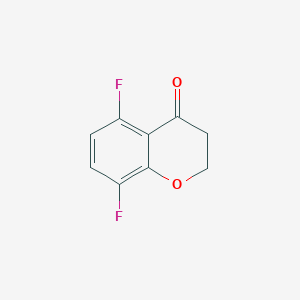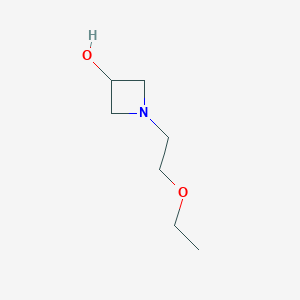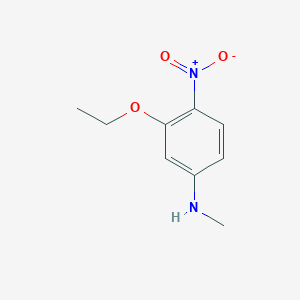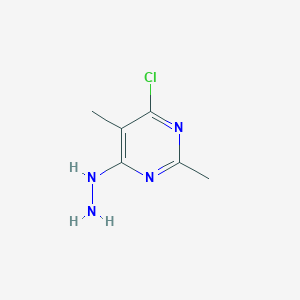![molecular formula C17H15NO B1428999 [3-(Naphthalen-1-yloxy)phenyl]methanamine CAS No. 1409211-24-0](/img/structure/B1428999.png)
[3-(Naphthalen-1-yloxy)phenyl]methanamine
Overview
Description
“[3-(Naphthalen-1-yloxy)phenyl]methanamine” is a chemical compound with the molecular formula C17H15NO . It has a molecular weight of 249.31 . The compound is in liquid form under normal conditions .
Molecular Structure Analysis
The InChI code for “[3-(Naphthalen-1-yloxy)phenyl]methanamine” is 1S/C17H15NO/c18-12-13-5-3-8-15 (11-13)19-17-10-4-7-14-6-1-2-9-16 (14)17/h1-11H,12,18H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
“[3-(Naphthalen-1-yloxy)phenyl]methanamine” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.
Scientific Research Applications
1. Polymer Synthesis
A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2005) explored the creation of a naphthalene-ring containing diamine and its use in synthesizing novel polyamides with good solubility and high thermal stability. These polyamides demonstrated good solubility in specific solvents and exhibited inherent viscosities, making them potentially useful in various industrial applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2005).
2. Molecular Structure Analysis
Akerman and Chiazzari (2014) synthesized Schiff base compounds containing a naphthalene moiety. They utilized X-ray crystallography and density functional theory to study the hydrogen bonding and molecular structure of these compounds. This research contributes to the understanding of molecular interactions and structural chemistry (Akerman & Chiazzari, 2014).
3. Bone Formation Enhancement
Pelletier et al. (2009) identified a compound containing a naphthalene structure that targets the Wnt beta-catenin cellular messaging system, showing potential for treating bone disorders. The compound demonstrated significant increases in trabecular bone formation in animal models, indicating its potential application in osteoporosis treatment or bone regeneration (Pelletier et al., 2009).
4. Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized naphthalene-based semicarbazones, which were evaluated for anticonvulsant activities. These compounds were tested in various seizure models, and some showed significant anticonvulsant activity, indicating potential for developing new epilepsy treatments (Rajak et al., 2010).
5. Dopamine Receptor Ligand Discovery
Wright et al. (1997) identified naphthalene-containing compounds as selective dopamine D4 receptor ligands. These discoveries are significant for research in neuroscience and pharmacology, particularly in the context of conditions like schizophrenia or drug addiction (Wright et al., 1997).
6. Fuel Cell Applications
Einsla et al. (2005) studied sulfonated naphthalene dianhydride based polyimide copolymers for their potential use in proton-exchange-membrane fuel cells. These materials showed promise in terms of water sorption, proton conductivity, and methanol permeability, relevant for enhancing fuel cell efficiency (Einsla et al., 2005).
7. Anti-Parkinson's Activity
Gomathy et al. (2012) synthesized naphthalene-based acetamide derivatives and evaluated them for anti-Parkinson's activity. They demonstrated potential in free radical scavenging and showed significant activity in a Parkinson's disease rat model, indicating therapeutic potential (Gomathy et al., 2012).
8. Anticancer and Antimicrobial Applications
Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including naphthalene-based compounds, for toxicity assessment, tumor inhibition, and antimicrobial activity. The study provided insights into the potential use of these compounds in cancer and infectious disease therapy (Faheem, 2018).
Safety And Hazards
properties
IUPAC Name |
(3-naphthalen-1-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDZWMJQXCASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Naphthalen-1-yloxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



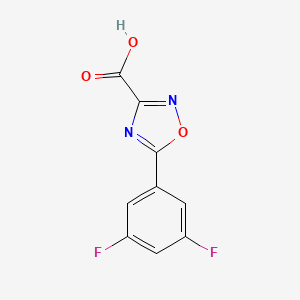
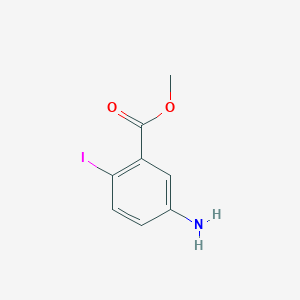
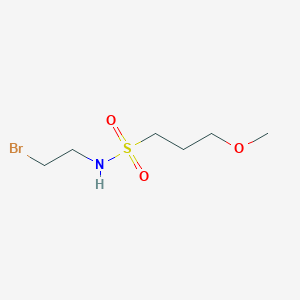
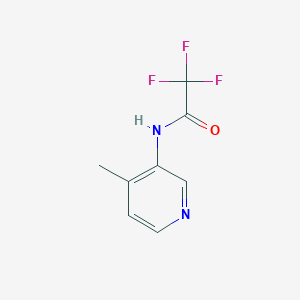
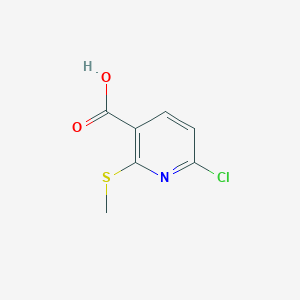
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
